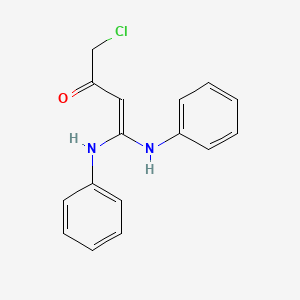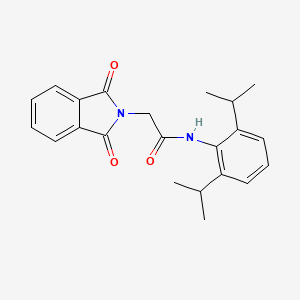
3-chloro-N-(2-cyclopropylphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-cyclopropylphenyl)benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a white crystalline powder that is used in scientific research for various purposes.
Mecanismo De Acción
The mechanism of action of 3-chloro-N-(2-cyclopropylphenyl)benzamide involves the inhibition of BRD4. BRD4 is a member of the bromodomain and extraterminal (BET) family of proteins, which are involved in the regulation of gene expression. BRD4 binds to acetylated histones, which are involved in the packaging of DNA in the nucleus. This binding leads to the recruitment of other proteins that regulate gene expression. By inhibiting BRD4, 3-chloro-N-(2-cyclopropylphenyl)benzamide disrupts this process and leads to changes in gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-chloro-N-(2-cyclopropylphenyl)benzamide are largely dependent on the genes that are affected by its inhibition of BRD4. Studies have shown that it can affect the expression of genes involved in cell proliferation, differentiation, and apoptosis. It has also been shown to have anti-inflammatory effects, which may make it useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-chloro-N-(2-cyclopropylphenyl)benzamide in lab experiments is its specificity for BRD4. This allows researchers to study the function of this protein without affecting other proteins that may be involved in the same biological process. However, one limitation is that its effects on gene expression may be context-dependent, meaning that its effects may vary depending on the cell type and environmental conditions.
Direcciones Futuras
There are several future directions for the use of 3-chloro-N-(2-cyclopropylphenyl)benzamide in scientific research. One direction is to study its effects on specific diseases, such as cancer and inflammation, which are known to involve changes in gene expression. Another direction is to develop more specific inhibitors of BRD4 that may have fewer off-target effects. Finally, 3-chloro-N-(2-cyclopropylphenyl)benzamide may be used as a tool to study the role of other proteins in the BET family and their involvement in gene regulation.
Métodos De Síntesis
The synthesis of 3-chloro-N-(2-cyclopropylphenyl)benzamide involves the reaction between 2-cyclopropylphenylamine and 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in an organic solvent such as dichloromethane or tetrahydrofuran. The product is then purified by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
3-chloro-N-(2-cyclopropylphenyl)benzamide is used in scientific research as a tool to study the function of certain proteins and enzymes in the body. It has been shown to inhibit the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. This inhibition leads to changes in the expression of certain genes, which can be studied to understand their function in various biological processes.
Propiedades
IUPAC Name |
3-chloro-N-(2-cyclopropylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO/c17-13-5-3-4-12(10-13)16(19)18-15-7-2-1-6-14(15)11-8-9-11/h1-7,10-11H,8-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYRIZXHTSVOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-cyclopropylphenyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-chlorophenyl)-5,6-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5885623.png)
![N-(2-methylphenyl)-2-[5-(2-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5885634.png)
![N-({[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)propanamide](/img/structure/B5885644.png)
![1-[(7-methyl-2-naphthyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B5885656.png)
![N-(4-ethoxyphenyl)-2-[(4-ethyl-5-methyl-3-thienyl)carbonyl]hydrazinecarboxamide](/img/structure/B5885667.png)
![N-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B5885670.png)




![N'-[2-(1-naphthyl)acetyl]cyclopropanecarbohydrazide](/img/structure/B5885722.png)

![4-{[4-fluoro-3-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B5885731.png)
